molecular formula C18H21NO5S B6355844 N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam CAS No. 1820570-99-7

N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam

Cat. No.: B6355844
CAS No.: 1820570-99-7
M. Wt: 363.4 g/mol
InChI Key: UJCSAJNSMWSFHF-MIUNTBIASA-N
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Description

N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of a carboxybenzoyl group attached to a camphorsultam moiety, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam typically involves the reaction of camphorsultam with 2-carboxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxybenzoyl group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxybenzoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxybenzoyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the camphorsultam moiety provides steric hindrance and chiral recognition. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam can be compared with other similar compounds, such as:

    N-(2-Carboxybenzoyl)glutamic acid: This compound also contains a carboxybenzoyl group but differs in its overall structure and applications.

    N-(2-Carboxybenzoyl)-D-glutamic acid: Similar to the previous compound but with a different stereochemistry.

    N-(2-Carboxybenzoyl)-L-leucine methyl ester: This compound has a carboxybenzoyl group attached to a leucine moiety, offering different chemical properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct reactivity and selectivity in various chemical and biological processes.

Properties

IUPAC Name

2-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-17(2)11-7-8-18(17)10-25(23,24)19(14(18)9-11)15(20)12-5-3-4-6-13(12)16(21)22/h3-6,11,14H,7-10H2,1-2H3,(H,21,22)/t11-,14-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCSAJNSMWSFHF-MIUNTBIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC=CC=C4C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]13CS(=O)(=O)N([C@H]3C2)C(=O)C4=CC=CC=C4C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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